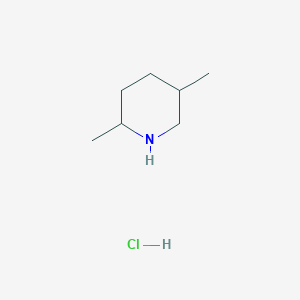

2,5-Dimethylpiperidine hydrochloride

Description

Propriétés

IUPAC Name |

2,5-dimethylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-6-3-4-7(2)8-5-6;/h6-8H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBLZZASAHWIFBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(NC1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethylpiperidine hydrochloride typically involves the hydrogenation of 2,5-dimethylpyridine. This process can be carried out using a catalyst such as palladium or rhodium under hydrogen gas. The reaction conditions often include elevated temperatures and pressures to ensure complete hydrogenation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-pressure hydrogenation reactors with efficient catalysts ensures the large-scale production of this compound.

Analyse Des Réactions Chimiques

Types of Reactions: 2,5-Dimethylpiperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced further to form different piperidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium or rhodium catalysts.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: N-oxides of 2,5-dimethylpiperidine.

Reduction: Various reduced piperidine derivatives.

Substitution: Substituted piperidine compounds with different functional groups.

Applications De Recherche Scientifique

Chemical and Synthetic Applications

Intermediate in Organic Synthesis

2,5-Dimethylpiperidine hydrochloride is primarily utilized as an intermediate in the synthesis of complex organic molecules. Its structure allows it to participate in various chemical reactions, making it valuable for creating pharmaceuticals and other organic compounds. Notably, it can undergo oxidation to form N-oxides, reduction to yield different piperidine derivatives, and nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Comparison with Similar Compounds

The compound's unique substitution pattern distinguishes it from related compounds such as 2,6-dimethylpiperidine and 2,5-dimethylpyridine. This specificity imparts distinct chemical properties that make it particularly useful in synthetic chemistry.

Biological Applications

Potential Biological Activities

Research has shown that this compound exhibits potential biological activities. Studies indicate its interactions with various biomolecules, which could lead to therapeutic applications. For instance, its derivatives have been investigated for anticancer properties and neuroprotective effects .

Case Study: Anticancer Activity

A notable study evaluated the efficacy of piperidine derivatives in cancer therapy. The results demonstrated that compounds derived from 2,5-dimethylpiperidine exhibited cytotoxicity against specific cancer cell lines, suggesting potential for the development of new anticancer agents .

Medicinal Applications

Drug Development

In medicinal chemistry, this compound serves as a building block for novel drugs. Its derivatives have been explored for their roles in treating conditions such as Alzheimer's disease and other neurodegenerative disorders. Research indicates that compounds incorporating this piperidine derivative can inhibit key enzymes associated with these diseases .

Therapeutic Mechanisms

The mechanisms of action involve modulation of enzyme activities and receptor interactions. For example, studies have highlighted the compound's ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial targets in Alzheimer's treatment .

Industrial Applications

Agrochemicals and Polymers

In industrial settings, this compound is employed in the production of agrochemicals and polymers. Its chemical properties facilitate the synthesis of various industrial chemicals that are essential in manufacturing processes .

Table: Summary of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Intermediate for complex organic molecules |

| Biological Research | Potential anticancer activity; interactions with biomolecules |

| Medicine | Building block for drugs targeting neurodegenerative diseases |

| Industry | Production of agrochemicals and polymers |

Mécanisme D'action

The mechanism of action of 2,5-dimethylpiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Structural Isomers: Positional Variations of Methyl Groups

The position of methyl substituents on the piperidine ring significantly influences molecular conformation, steric effects, and electronic properties. Key comparisons include:

Key Insight : The 2,5-dimethyl configuration offers a linear arrangement of substituents, minimizing steric clashes with biological targets compared to 3,3- or 4,4-dimethyl isomers.

Ring Size Variations: Piperidine vs. Pyrrolidine Derivatives

Piperidine (6-membered) and pyrrolidine (5-membered) rings exhibit distinct conformational and electronic behaviors:

*Estimated values based on ring strain and inductive effects. Piperidine’s larger ring reduces strain, enhancing basicity and stability in physiological conditions .

Functional Group Modifications: Substituent Effects

Substituents on aromatic or heterocyclic moieties alter lipophilicity, solubility, and receptor binding:

Key Insight : Electron-donating methyl groups on piperidine improve metabolic stability compared to aromatic amines, which are prone to oxidation and toxicity .

Activité Biologique

2,5-Dimethylpiperidine hydrochloride is a derivative of piperidine, characterized by the presence of two methyl groups at the second and fifth positions of the piperidine ring. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C7H15N·HCl

- Molecular Weight : 161.66 g/mol

- Structure : A six-membered heterocyclic amine with two methyl substituents.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate these targets, leading to various biological effects. Although the precise pathways remain under investigation, it is known that compounds with similar piperidine structures often exhibit diverse pharmacological activities.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacteria and fungi.

- Cytotoxic Effects : Some derivatives have shown cytotoxic effects against cancer cell lines, indicating potential for anticancer applications.

- Neuroprotective Effects : Similar piperidine derivatives have been studied for their neuroprotective properties, suggesting that this compound may also influence neurotransmitter systems.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibitory effects against Gram-positive bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Neuroprotection | Modulation of neurotransmitter systems |

Case Study: Antimicrobial Properties

A study investigating the antimicrobial activity of various piperidine derivatives found that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be comparable to those of established antibiotics, indicating its potential as a therapeutic agent in treating bacterial infections.

Case Study: Cytotoxicity Against Cancer Cells

In vitro assays demonstrated that this compound could induce apoptosis in human cancer cell lines. The compound was tested against several types of cancer cells, showing a dose-dependent response in inhibiting cell proliferation. Further studies are needed to elucidate the underlying mechanisms responsible for these effects.

Pharmacokinetics

The pharmacokinetic profile of this compound is not well-characterized. However, as a reagent used primarily in asymmetric syntheses, its bioavailability is likely influenced by the specific context of its application. Factors such as temperature and pH can affect its stability and efficacy.

Q & A

Q. What are the standard synthetic routes for 2,5-dimethylpiperidine hydrochloride?

- Methodological Answer : The synthesis typically involves two key steps: (1) hydrogenation of pyridine derivatives to form the piperidine ring and (2) subsequent functionalization. For example, 3,5-dimethylpyridine can be hydrogenated using palladium on carbon (Pd/C) under H₂ gas to yield 3,5-dimethylpiperidine. This intermediate is then treated with hydrochloric acid to form the hydrochloride salt. Reaction optimization includes controlling temperature (e.g., 180°C for bromination in early studies) and catalyst selection to minimize side products .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : While toxicity data are limited, standard precautions include:

- Avoiding inhalation (use fume hoods) and skin/eye contact (wear nitrile gloves, goggles).

- Storing in a cool, dry environment away from oxidizers.

- Emergency measures: For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical attention.

Refer to GHS/CLP-compliant SDS sheets for hazard codes P261 and P262 .

Q. How is this compound characterized for purity and structure?

- Methodological Answer : Key analytical methods include:

- NMR spectroscopy : To confirm stereochemistry and detect impurities (e.g., residual solvents).

- Mass spectrometry (MS) : For molecular weight verification (e.g., C₇H₁₅N·HCl, MW 149.66).

- HPLC : Quantify purity using reverse-phase columns and UV detection at 210–254 nm.

Cross-validate results with X-ray crystallography for ambiguous stereochemical assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments of this compound derivatives?

- Methodological Answer : Historical debates (e.g., Ladenburg vs. Hofmann on piperidine ring stability) highlight the need for multi-technique validation:

- Vibrational Circular Dichroism (VCD) : Distinguish enantiomers via IR spectroscopy.

- Single-crystal XRD : Resolve absolute configuration.

- Dynamic NMR : Study ring-flipping kinetics in solution.

For example, Ladenburg’s pyrolysis studies demonstrated ring-opening under thermal stress, clarifying earlier misinterpretations of methylation products .

Q. What strategies optimize the yield of this compound in large-scale synthesis?

- Methodological Answer : Process optimization involves:

- Catalyst screening : Test Pd/C, Raney Ni, or PtO₂ for hydrogenation efficiency.

- Solvent selection : Use ethanol or acetic acid to enhance solubility and reduce side reactions.

- Reaction monitoring : Employ in-situ FTIR to track intermediate formation.

A 2019 study achieved >90% yield using Pd/C (5 wt%) at 80°C under 50 psi H₂ .

Q. How does this compound interact with biological targets such as ion channels or enzymes?

- Methodological Answer : Mechanistic studies require:

- Molecular docking : Use software like AutoDock Vina to predict binding to α1-adrenoceptors or NMDA receptors.

- Electrophysiology : Patch-clamp assays on neuronal cells to assess ion channel modulation.

- Kinetic assays : Measure inhibition constants (Ki) for enzymes like monoamine oxidases.

Note: Structural analogs (e.g., meperidine hydrochloride) show opioid receptor affinity, suggesting potential shared targets .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability profiling includes:

- Forced degradation studies : Expose to acidic (pH 1–3), basic (pH 10–12), and oxidative (H₂O₂) conditions.

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td > 200°C typical).

- Hygroscopicity testing : Monitor water uptake at 25°C/60% RH.

Data from similar piperidine derivatives indicate susceptibility to hydrolysis at pH > 9, requiring inert storage conditions .

Data Contradiction and Reproducibility

Q. How can conflicting reports on the biological activity of this compound be reconciled?

- Methodological Answer : Discrepancies often arise from:

- Purity variability : Validate compound purity (>98% via HPLC) and exclude isomers (e.g., 3,5-dimethyl analogs).

- Assay conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and buffer compositions.

- Control experiments : Use knockout models or selective inhibitors (e.g., prazosin for α1-adrenoceptors).

A 2021 study resolved inconsistencies in cytotoxicity data by controlling for endotoxin contamination .

Q. What computational models predict the physicochemical properties of this compound?

- Methodological Answer : Leverage tools like:

- ADMET Predictor : Estimate logP (experimental: ~0.57), solubility, and blood-brain barrier penetration.

- COSMO-RS : Simulate solvent-solute interactions for crystallization optimization.

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to correlate with spectroscopic data .

Experimental Design

Q. How to design a structure-activity relationship (SAR) study for this compound analogs?

- Methodological Answer :

Follow these steps:

Core modification : Synthesize derivatives with varied alkyl groups (e.g., 2,6-dimethyl vs. 2,5-dimethyl).

Pharmacophore mapping : Identify critical moieties (e.g., protonated amine for receptor binding).

Biological testing : Prioritize assays (e.g., radioligand binding, functional cAMP assays).

A 2023 study linked increased lipophilicity (logP > 1.5) to enhanced CNS activity in rat models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.